molecular formula C6H10N2O2 B1268343 3-Isopropylimidazolidine-2,4-dione CAS No. 63637-90-1

3-Isopropylimidazolidine-2,4-dione

Cat. No. B1268343
CAS RN: 63637-90-1
M. Wt: 142.16 g/mol
InChI Key: AWUINPKCHSKCIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Isopropylimidazolidine-2,4-dione derivatives involves reactions like the Bucherer–Bergs reaction, which transforms ketones into imidazolidine-2,4-diones. A noteworthy method includes reacting imidazolidine-2,4-diones with arylsulfonyl chlorides in the presence of triethylamine, illustrating a pathway to synthesize various derivatives with potential hypoglycemic activity (Hussain et al., 2015).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction studies and spectroscopy has revealed detailed insights into the conformation and stability of 3-Isopropylimidazolidine-2,4-dione derivatives. Structural elucidation confirms the non-planarity of these molecules, showcasing their complex geometries and intermolecular interactions which play crucial roles in their biological activities and chemical behaviors (Aydın et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 3-Isopropylimidazolidine-2,4-dione derivatives exhibit a wide range of reactivities and transformations. For instance, the reaction with nitromethane and aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, underscoring the compound's versatility in synthetic chemistry (Shimizu, Hayashi, & Teramura, 1986).

Physical Properties Analysis

The physical properties of 3-Isopropylimidazolidine-2,4-dione and its derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in material science and pharmaceuticals. These compounds have been reported to exhibit high thermal stability, which is beneficial for their use in various industrial applications (Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties of 3-Isopropylimidazolidine-2,4-dione derivatives, including their reactivity towards different chemical groups, potential for forming various derivatives, and their interactions at the molecular level, are integral to understanding their functionality and potential uses. The compound's ability to undergo nucleophilic attacks and participate in the formation of spiro and cyclic derivatives highlights its chemical versatility and potential for the development of novel compounds with varied biological activities (Brouillette et al., 2009).

Scientific Research Applications

Hypoglycemic Activity

3-Isopropylimidazolidine-2,4-dione derivatives have shown significant promise in the field of diabetes treatment due to their hypoglycemic activity. Studies have demonstrated the efficacy of these compounds in reducing blood glucose levels. For example, certain derivatives have been shown to exhibit excellent hypoglycemic activity, comparable to standard drugs used in diabetes treatment (Hussain et al., 2015). Additionally, other studies have identified specific thiazolidine-2,4-dione derivatives as potent inhibitors of enzymes like α-glucosidase and α-amylase, which are key targets in diabetes management (Fettach et al., 2021).

Corrosion Inhibition

In the field of materials science, derivatives of 3-Isopropylimidazolidine-2,4-dione have been explored as corrosion inhibitors. For instance, studies have identified certain derivatives as effective inhibitors of corrosion in metals like mild steel when exposed to corrosive environments, such as hydrochloric acid solutions (Elbarki et al., 2020).

Synthesis Methods

Innovative synthesis methods for 3-Isopropylimidazolidine-2,4-dione derivatives have been a focus of research, enhancing the efficiency of producing these compounds. For instance, a one-pot microwave-assisted synthesis method has been developed for producing certain derivatives, offering a more efficient and rapid production process (Brouillette et al., 2007).

Future Directions

The examination of superior structures in drug discovery has gained increasing popularity in pharmaceutical chemistry over the years. Because heterocyclic rings have significant biological activities, studies on these compounds have increased significantly . Future research may focus on the development of new compounds containing imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores, which have shown a wide range of pharmacological activities .

properties

IUPAC Name

3-propan-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4(2)8-5(9)3-7-6(8)10/h4H,3H2,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUINPKCHSKCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340850
Record name 3-Isopropylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylimidazolidine-2,4-dione

CAS RN

63637-90-1
Record name 3-Isopropylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.6 g of sodium hydroxide in 75 ml of water was added 7.5 g of glycine. The solution was cooled to 5° C. and treated with 9.8 ml of isopropylisocyanate. After 5 h the reaction mixture was neutralised with 50 ml concentrated hydrochloric acid added dropwise to the slurry. This mixture was refluxed for 2 h then cooled to rt. The product was extracted with ethyl acetate to give 10.9 g of a colourless oil. 1H NMR (400 MHz, deuteriochloroform): δ=1.45 (6H, d, J=7 Hz), 3.92 (2H, s), 4.35 (1H, septet, J=7 Hz), 6.39 (1H, br s).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AKM Anisuzzaman, T Storehalder… - Journal of agricultural …, 2008 - ACS Publications
Both primary and secondary alcohols degrade iprodione, 3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidine carboxamide. Steric hindrance has been found to have an …
Number of citations: 7 pubs.acs.org
MY Gorbachev, NN Gorinchoy… - Journal of Environmental …, 2020 - Taylor & Francis
In the present work we have studied photo-induced decomposition of iprodione on silica support with different additions of titanium dioxide. Both the experimental and theoretical (DFT) …
Number of citations: 8 www.tandfonline.com
C Guo, M Hu, RJ DeOrazio, A Usyatinsky… - Bioorganic & medicinal …, 2014 - Elsevier
The sodium glucose co-transporter 2 (SGLT2) has received considerable attention in recent years as a target for the treatment of type 2 diabetes mellitus. This report describes the …
Number of citations: 38 www.sciencedirect.com
CA Idaguko, I Orabueze - Journal of Trace Elements in Medicine and …, 2023 - Elsevier
Aim and objectives Chrysophyllum albidum, also known as Africa star apple, has so many ethnobotanical uses in African healing system. Thus, a study that reveals possible trace …
Number of citations: 4 www.sciencedirect.com
European Food Safety Authority (EFSA) - EFSA Journal, 2016 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State, France, and co‐rapporteur …
Number of citations: 5 efsa.onlinelibrary.wiley.com
BK Cooke, RST Loeffler, AC Pappas - Pesticide Science, 1979 - Wiley Online Library
Iprodione, in ethanolic solution, was found to undergo structural rearrangement over a period of days to give a solid product which was shown by mass spectrometry to be an isomer. …
Number of citations: 22 onlinelibrary.wiley.com
D Castagna, EL Duffy, D Semaan, LC Young… - researchgate.net
S1 Electronic Supplementary Material (ESI) for MedChemComm. This journal is © The Royal Society of Chemistry 2015 Page 1 S1 Identification of a Novel Class of Autotaxin Inhibitors …
Number of citations: 0 www.researchgate.net
秋山由美, アキヤマユミ - 2003 - ir.library.osaka-u.ac.jp
新規農薬の開発および輸入食品の増加に伴い, 厚生労働省は 1993 年に食品衛生法で規制する農薬数をこれまでのおから 74 に大幅に増加し, それ以降毎年約 20 農薬ずつ追加して, 2002 年 4 月…
Number of citations: 4 ir.library.osaka-u.ac.jp

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